molecular formula C17H18N4O5S2 B2620063 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 868973-94-8

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

货号: B2620063
CAS 编号: 868973-94-8
分子量: 422.47
InChI 键: CZQAVMWHSDYFEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a heterocyclic organic molecule featuring a 1,3,4-thiadiazole core linked to a benzo[d][1,3]dioxole moiety via a thioether bridge. Its synthesis likely involves multi-step reactions, including cyclization of thiosemicarbazides or condensation of thiol intermediates with activated thiadiazole precursors, as inferred from analogous syntheses in the literature .

属性

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S2/c22-14(18-7-11-2-1-5-24-11)8-27-17-21-20-16(28-17)19-15(23)10-3-4-12-13(6-10)26-9-25-12/h3-4,6,11H,1-2,5,7-9H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQAVMWHSDYFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic applications based on diverse research findings.

Structural Overview

The compound features a thiadiazole ring , a benzo[d][1,3]dioxole moiety , and a tetrahydrofuran substituent , which may enhance its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that require optimization for yield and purity. The general synthetic route includes:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the tetrahydrofuran moiety via nucleophilic substitution.
  • Coupling with the benzo[d][1,3]dioxole fragment to form the final product.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazoles have shown efficacy against various bacterial strains:

CompoundTarget OrganismConcentration (μg/mL)Inhibition Rate (%)
51mXanthomonas oryzae pv. oryzicola10030
51mXanthomonas oryzae pv. oryzae10056

These results suggest that the synthesized compound may possess similar or enhanced antimicrobial activities compared to known agents .

Antitumor Activity

The compound's structural components also indicate potential antitumor properties. Studies on related thiadiazole derivatives have demonstrated significant in vitro activity against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Compound AMDA-MB-231 (Breast Cancer)3.3
Compound BHEK293T (Human Kidney)34.71

These findings highlight the potential of thiadiazole derivatives in cancer therapy .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could interact with cellular receptors affecting signal transduction pathways.
  • DNA Interaction : Potential binding to DNA could disrupt replication and transcription processes.

Case Studies

Several studies have focused on the biological evaluation of related thiadiazole compounds:

  • Antimicrobial Evaluation : A series of thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing moderate to excellent antibacterial activity.
  • Antitumor Studies : Research demonstrated that certain thiadiazole derivatives exhibited higher inhibitory activities against cancer cell lines compared to standard chemotherapeutics like cisplatin.

相似化合物的比较

4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

  • Structural Similarities : Shares the benzo[d][1,3]dioxole and carboxamide groups but replaces the thiadiazole with a dihydrothiazole ring. The 4-methoxyphenyl substituent enhances lipophilicity compared to the THF group in the target compound .
  • Activity : Demonstrated moderate antimicrobial activity in preliminary assays, though specific data for the target compound are pending .

N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide

  • Synthesis: Synthesized via cyclization of 2-hydrazino-N-phenyl-2-thioxoacetamide with carbon disulfide and KOH (93% yield) .

N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11)

  • Structural Differences : Replaces thiadiazole with a nitrothiophene ring. The 3,4-difluorophenyl group enhances antibacterial potency against Gram-positive pathogens (MIC: 2 µg/ml) .
  • Implications : The THF group in the target compound may improve solubility over the nitrothiophene analogue .

Physicochemical and Spectroscopic Properties

NMR Spectral Comparisons

  • Key Findings : Analogous thiadiazole-carboxamides show distinct chemical shifts in regions corresponding to substituent environments. For example, in compounds 1 and 7 (), shifts at positions 29–36 (Region B) indicate altered electronic environments due to substituents. The THF group in the target compound is expected to produce upfield shifts in adjacent protons due to electron-donating effects .

Table 1: Comparative NMR Shifts (ppm)

Compound Region A (39–44 ppm) Region B (29–36 ppm)
Target Compound* 3.8–4.2 (predicted) 6.9–7.3 (predicted)
N-Phenyl-5-thioxo-thiadiazole 4.1–4.5 7.0–7.5
Compound 7 3.7–4.0 6.8–7.1

*Predicted based on analogous structures.

Mass Spectrometry and Molecular Networking

  • Fragmentation Patterns : Molecular networking analysis () suggests that related carboxamides share cosine scores >0.8 due to conserved fragmentation of the carboxamide and heterocyclic cores. The THF substituent may introduce unique fragment ions (e.g., m/z 85 for THF cleavage) .

Antimicrobial Potential

  • Thiadiazole Derivatives: highlights 1,3,4-thiadiazoles with MIC values of 4–16 µg/ml against S. aureus.
  • Nitrothiophene Analogues : Compound 11 () showed narrow-spectrum activity, suggesting that the target compound’s broader substituent diversity could expand its spectrum .

Table 2: Inhibitory Activity of Analogues

Compound % Inhibition (50 µg/ml) MIC (µg/ml)
Target Compound* Pending Pending
N-Phenyl-5-thioxo-thiadiazole 68%
Compound 11 2 (Gram+)

Antitumor Activity

  • Thiadiazole-Triazine Hybrids: reports derivatives with IC₅₀ values of 8–12 µM against MCF-7 cells.

常见问题

Q. What synthetic routes are commonly employed to synthesize this compound?

The compound can be synthesized via multi-step heterocyclic coupling. A typical approach involves:

  • Condensation of thiol-containing intermediates (e.g., 1,3,4-thiadiazole derivatives) with benzo[d][1,3]dioxole precursors under anhydrous conditions.
  • Cyclization of intermediates using reagents like iodine and triethylamine in DMF, as described for similar thiadiazole derivatives .
  • Final coupling of the tetrahydrofuran-2-ylmethylamine moiety via carbodiimide-mediated amidation .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR spectroscopy to confirm functional groups (e.g., C=O, NH stretches).
  • 1H/13C NMR for backbone assignment and stereochemical analysis. Discrepancies in splitting patterns may indicate tautomerism or rotameric forms .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. What preliminary assays are recommended for evaluating bioactivity?

  • Antimicrobial screening using broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria and fungi .
  • Molecular docking to assess binding affinity to target enzymes (e.g., bacterial DNA gyrase or fungal CYP51) .

Advanced Research Questions

Q. How can contradictory NMR data for the thiadiazole moiety be resolved?

  • Use 2D NMR (COSY, HSQC, HMBC) to clarify ambiguous proton-carbon correlations, particularly for overlapping aromatic or thiadiazole protons.
  • Compare experimental data with computational predictions (DFT-based NMR simulations) .
  • Validate via X-ray crystallography , as demonstrated for structurally related spirocyclic compounds .

Q. What strategies optimize the cyclization step for higher yields?

  • Solvent optimization : Replace DMF with acetonitrile for faster cyclization kinetics .
  • Catalyst screening : Test iodine alternatives like NBS (N-bromosuccinimide) to reduce side-product formation.
  • Temperature control : Maintain reflux conditions (80–100°C) to accelerate sulfur elimination .

Q. How can molecular docking studies be validated experimentally?

  • Perform site-directed mutagenesis on predicted binding pockets (e.g., E. coli DNA gyrase) to test docking-predicted interactions.
  • Correlate docking scores with in vitro inhibitory activity (IC50) to establish structure-activity relationships .

Q. What methods address low aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or glycoside groups at the tetrahydrofuran oxygen to enhance hydrophilicity .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability .

Q. How do the thiadiazole and benzo[d][1,3]dioxole moieties influence bioactivity?

  • Thiadiazole : Enhances antimicrobial activity by chelating essential metal ions in microbial enzymes .
  • Benzo[d][1,3]dioxole : Improves metabolic stability by resisting cytochrome P450-mediated oxidation .

Q. What analytical methods validate stability under physiological conditions?

  • HPLC-MS stability assays at pH 2–8 (simulating gastrointestinal and plasma environments).
  • Forced degradation studies under heat/light to identify hydrolytic or photolytic breakdown products .

Q. How can synthetic byproducts be minimized during amidation?

  • Use HOBt/DMAP as coupling additives to suppress racemization and improve reaction efficiency.
  • Purify intermediates via flash chromatography before proceeding to subsequent steps .

Data Contradiction Analysis

Q. Discrepancies in antimicrobial activity between docking predictions and in vitro assays?

  • Possible causes : Off-target effects, compound aggregation, or efflux pump activity in test strains.
  • Solutions :
  • Perform efflux pump inhibition assays with phenylalanine-arginine β-naphthylamide (PAβN).
  • Validate membrane permeability via SYTOX Green uptake assays .

Q. Unexpected byproducts during thiadiazole cyclization?

  • Root cause : Premature sulfur elimination or incomplete iodine-mediated cyclization.
  • Mitigation :
  • Monitor reaction progress via TLC and adjust stoichiometry of iodine/triethylamine.
  • Use LC-MS to identify intermediates and optimize reaction time .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。